3-Butyl-4-methoxy-1(3H)-isobenzofuranone
Description
Properties
CAS No. |
74459-22-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-butyl-4-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C13H16O3/c1-3-4-7-11-12-9(13(14)16-11)6-5-8-10(12)15-2/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
YXMWSSOZOKYKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(C=CC=C2OC)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The biological and physicochemical properties of isobenzofuranones are heavily influenced by substituent type, position, and electronic effects. Below is a structural and functional comparison:
Key Observations:
- Substituent Position : Methoxy at C4 (target compound) vs. bromo at C6 (Br-NBP) alters electronic properties and target specificity.
- Lipophilicity : The butyl group in the target compound and Br-NBP enhances membrane permeability compared to polar substituents (e.g., hydroxy in JVPH3) .
- Biological Activity : Aryl substituents (e.g., JVPH3) correlate with antiparasitic activity, while alkyl/methoxy groups (e.g., compound 115) link to cytotoxicity .
Neuroprotective Effects:
- Br-NBP : Reduces cerebral infarction volume in rats (27% reduction) and improves neurological deficits .
- NBP (3-n-Butylphthalide) : Approved for ischemic stroke in China; enhances mitochondrial function and reduces oxidative stress .
- This compound: Predicted to share neuroprotective mechanisms with NBP/Br-NBP due to structural similarity, though methoxy may modulate solubility and bioavailability.
Cytotoxic/Antiparasitic Activity:
- Compound 115 : Cytotoxic against KB (oral cancer) and KBV200 (vincristine-resistant) cells (IC₅₀: 6–10 µg/mL) .
- JVPH3/JVPH4: Inhibit Leishmania donovani growth by targeting topoisomerase II and inducing ROS-mediated apoptosis .
- Phenolphthalein: Lacks direct therapeutic activity but serves as a diagnostic tool .
Physicochemical Properties
Preparation Methods
Phthalic Anhydride Condensation
The most widely reported synthesis of 3-butyl-4-methoxy-1(3H)-isobenzofuranone involves condensation reactions using phthalic anhydride as a precursor. In this method, phthalic anhydride undergoes nucleophilic attack by a butyl-substituted aromatic compound under acidic conditions, typically employing solvents like toluene or xylene. The reaction proceeds through intermediate formation of a keto-acid, which subsequently undergoes cyclization to form the lactone ring.
Key variables influencing yield include:
- Temperature : Optimal cyclization occurs between 120–140°C, with higher temperatures risking decomposition.
- Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate enhance reaction rates by stabilizing transition states.
- Solvent Polarity : Non-polar solvents favor lactonization by reducing side reactions like hydrolysis.
A representative protocol involves refluxing phthalic anhydride with 3-butyl-4-methoxybenzaldehyde in toluene under nitrogen, achieving yields of 68–72% after recrystallization.
Hydrolysis-Reduction-Esterification Cascade
An alternative three-step approach starts with phthalic anhydride, proceeding through hydrolysis to phthalic acid, reduction to phthalide derivatives, and final esterification to introduce the methoxy and butyl groups. This method’s advantage lies in its modularity, enabling precise control over substituent positioning.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Hydrolysis | H2O, H2SO4, 80°C | Phthalic acid | 95 |
| Reduction | NaBH4, THF, 0°C | 3-Hydroxyphthalide | 82 |
| Esterification | CH3OH/HCl, 3-butyl bromide | Target compound | 75 |
This sequence avoids harsh conditions, making it suitable for lab-scale production.
Grignard Reagent-Based Alkylation
Mechanism and Optimization
The Grignard approach utilizes 3-n-butylmagnesium bromide reacting with a methoxy-substituted phthalide precursor. Lewis acids like cerium(III) chloride facilitate the alkylation, followed by acid quenching to protonate the intermediate alkoxide. Critical parameters include:
- Grignard Concentration : Excess reagent (1.5 equiv) ensures complete conversion.
- Quenching pH : Adjusting to pH 3–4 with HCl minimizes byproduct formation.
A typical procedure yields 80–85% purity before purification, which is enhanced to >99.8% via solvent extraction rather than distillation.
Industrial Adaptations
For large-scale synthesis, continuous flow reactors replace batch systems to improve heat dissipation and reaction uniformity. A patented method reports 92% yield at 10 kg scale using tetrahydrofuran as the solvent and in-line pH monitoring to automate acid addition.
Asymmetric Phase-Transfer Catalyzed Synthesis
Enantioselective γ-Alkylation
Recent advances employ chiral phase-transfer catalysts (e.g., quaternary ammonium salts) to achieve enantiomerically pure this compound. The reaction involves γ-alkylation of phthalide-3-carboxylates with butylating agents under biphasic conditions.
| Catalyst | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-Tetrahydroisoquinolinium bromide | Toluene/H2O | 95 | 78 |
| Cinchona alkaloid-derived | CH2Cl2/H2O | 88 | 82 |
This method’s scalability remains limited due to catalyst cost but offers unparalleled stereochemical control.
Structural and Mechanistic Insights
Role of Methoxy and Butyl Groups
The methoxy group at C4 stabilizes the aromatic ring through resonance, directing electrophilic substitution to the C5 position during intermediate stages. The n-butyl chain at C3 induces steric hindrance, necessitating bulky solvents (e.g., xylene) to prevent aggregation.
Spectroscopic Validation
13C NMR data confirm lactone ring formation via a carbonyl signal at δ 172.7 ppm, while HMBC correlations between the methoxy protons (δ 3.87) and C4 (δ 142.1) verify substitution patterns.
Industrial-Scale Purification Techniques
Solvent Extraction vs. Distillation
Industrial methods prioritize extraction with ethyl acetate/water mixtures over vacuum distillation, reducing energy costs by 40% while maintaining >99.5% purity.
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with a melting point of 89–91°C, as confirmed by DSC.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Phthalic Anhydride Condensation | 72 | 99.2 | High | 120 |
| Grignard Alkylation | 85 | 99.8 | Very High | 95 |
| Asymmetric Catalysis | 78 | 99.5 | Low | 450 |
The Grignard method dominates industrial production due to its cost-effectiveness, whereas asymmetric synthesis remains niche for enantiopure applications.
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Butyl-4-methoxy-1(3H)-isobenzofuranone, and how can its purity be validated?
Methodological Answer:
- Synthesis : Adapt protocols from analogous isobenzofuranones, such as nucleophilic substitution reactions. For example, introduce the butyl group via alkylation under basic conditions (e.g., NaH in DMF) and methoxy via Williamson ether synthesis .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Characterization : Confirm structure via - and -NMR, FT-IR (C=O stretch at ~1750 cm), and high-resolution mass spectrometry (HRMS). Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of this compound?
Methodological Answer:
-
Comparative Analysis : Design analogs with substituents at different positions (e.g., 3-butyl-6-fluoro vs. 3-butyl-6-bromo derivatives) and evaluate their bioactivity using standardized assays. For example:
-
Mechanistic Insight : Use computational modeling (e.g., DFT or molecular docking) to correlate substituent electronic effects (e.g., electron-withdrawing fluoro vs. electron-donating methoxy) with binding affinity to target enzymes like caspases or cytochrome P450 .
Basic: What analytical techniques are critical for detecting impurities in this compound?
Methodological Answer:
- Impurity Profiling : Employ LC-MS/MS to identify byproducts (e.g., dealkylated or over-oxidized derivatives). Reference standards for common impurities include 5-phenoxy-1(3H)-isobenzofuranone (EP guidelines) .
- Quantitative Analysis : Use -NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for impurity quantification. Limit detection to <0.1% as per ICH Q3A guidelines .
Advanced: How can researchers resolve contradictions in reported bioactivity data for substituted isobenzofuranones?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls) to minimize variability. For example, conflicting neuroprotection data may arise from differences in ROS induction methods (HO vs. tert-butyl hydroperoxide) .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends. For instance, fluoro-substituted derivatives consistently show higher neuroprotection than methoxy analogs due to enhanced lipophilicity and mitochondrial targeting .
Basic: What in vitro models are suitable for evaluating the neuroprotective effects of this compound?
Methodological Answer:
- Primary Neuronal Cultures : Isolate cortical neurons from embryonic rats (E18) and induce oxidative stress with glutamate (100 µM, 24 hr). Measure cell viability via lactate dehydrogenase (LDH) release .
- PC12 Cell Line : Differentiate cells with nerve growth factor (NGF, 50 ng/mL) and assess mitochondrial membrane potential using JC-1 dye. Caspase-3 activation can be quantified via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
Advanced: Can this compound be biosynthesized by endophytic fungi, and what genetic tools can confirm this?
Methodological Answer:
- Fungal Screening : Culture endophytes (e.g., Aspergillus spp.) on potato dextrose agar and extract metabolites with ethyl acetate. Detect target compound via LC-MS comparison with synthetic standards .
- Genomic Analysis : Use PCR to amplify polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) genes. Knockout strains via CRISPR-Cas9 to confirm biosynthetic pathways .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Hazard Mitigation : Refer to SDS data for similar isobenzofuranones (e.g., phenolphthalein derivatives). Use fume hoods, nitrile gloves, and eye protection. Store at -20°C in amber vials to prevent photodegradation .
- Waste Disposal : Degrade residual compound via supercritical water oxidation (SCWO) at 400°C and 25 MPa, which cleaves the furanone ring into benign products like CO and HO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
